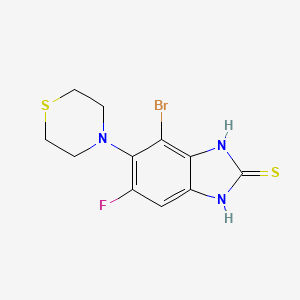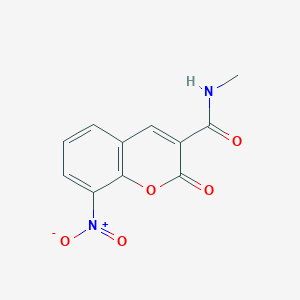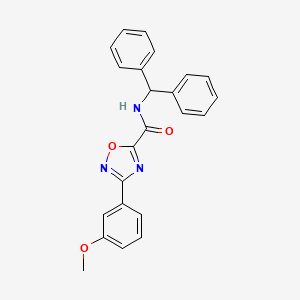![molecular formula C17H14F6N4O2 B11490069 N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide](/img/structure/B11490069.png)
N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropane moiety and a pyridine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide typically involves multiple steps. One common route starts with the preparation of the hexafluoropropane intermediate, which is then reacted with benzyl isocyanate to form the benzylcarbamoyl derivative. This intermediate is subsequently coupled with pyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts and solvents to facilitate the reactions and ensure high yields.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to the corresponding amine.
Substitution: The hexafluoropropane moiety can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde, while reduction of the carboxamide group can produce the corresponding amine.
Wissenschaftliche Forschungsanwendungen
N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridin-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzymwechselwirkungen und Proteinbindung.
Industrie: Es kann bei der Entwicklung fortschrittlicher Materialien wie fluorierten Polymeren eingesetzt werden, die einzigartige Eigenschaften wie hohe thermische Stabilität und chemische Beständigkeit aufweisen.
5. Wirkmechanismus
Der Mechanismus, über den N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridin-3-carboxamid seine Wirkung entfaltet, erfolgt in erster Linie durch seine Interaktion mit bestimmten molekularen Zielstrukturen. Die Hexafluorpropan-Einheit kann die Lipophilie der Verbindung erhöhen, wodurch sie Zellmembranen effektiver durchdringen kann. Im Inneren der Zelle kann sie mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Benzylcarbamoyl-Gruppe kann Wasserstoffbrückenbindungen mit Zielproteinen bilden, wodurch der Verbindungs-Protein-Komplex stabilisiert und biologische Pfade beeinflusst werden.
Ähnliche Verbindungen:
- N-{2-[(Benzylcarbamoyl)amino]-1,3-thiazol-5-yl}carbonylglycyl-N-phenyl-L-α-asparagin
- N-{2-[(Benzylcarbamoyl)amino]cyclohexyl}-2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-carboxamid
Vergleich: Im Vergleich zu ähnlichen Verbindungen ist N-{2-[(Benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridin-3-carboxamid aufgrund seiner Hexafluorpropan-Einheit einzigartig, die ihm besondere physikalisch-chemische Eigenschaften wie eine erhöhte Lipophilie und chemische Stabilität verleiht. Dies macht es besonders wertvoll in Anwendungen, die eine hohe thermische und chemische Beständigkeit erfordern.
Wirkmechanismus
The mechanism by which N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide exerts its effects is primarily through its interaction with specific molecular targets. The hexafluoropropane moiety can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The benzylcarbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
- N-{2-[(Benzylcarbamoyl)amino]-1,3-thiazol-5-yl}carbonylglycyl-N-phenyl-L-α-asparagine
- N-{2-[(Benzylcarbamoyl)amino]cyclohexyl}-2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxamide
Comparison: Compared to similar compounds, N-{2-[(benzylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}pyridine-3-carboxamide is unique due to its hexafluoropropane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and chemical stability. This makes it particularly valuable in applications requiring high thermal and chemical resistance.
Eigenschaften
Molekularformel |
C17H14F6N4O2 |
|---|---|
Molekulargewicht |
420.31 g/mol |
IUPAC-Name |
N-[2-(benzylcarbamoylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H14F6N4O2/c18-16(19,20)15(17(21,22)23,26-13(28)12-7-4-8-24-10-12)27-14(29)25-9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,26,28)(H2,25,27,29) |
InChI-Schlüssel |
PXBHZTPWQYOJLF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2'-amino-5-fluoro-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489997.png)
![5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide](/img/structure/B11489999.png)

![4-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11490016.png)
![3,4-dimethoxy-N-{4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}benzamide](/img/structure/B11490024.png)



![3-(3-methoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490046.png)
![5-chloro-2-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11490054.png)
![4-{2-[(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]ethoxy}benzoic acid](/img/structure/B11490076.png)
![3-cyclopropyl-N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490085.png)
![N-[2-(1-adamantyloxy)ethyl]-N'-(2-cyanophenyl)urea](/img/structure/B11490100.png)
